N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide
Description
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide is a heterocyclic compound featuring a thiazole core substituted with a 3-methylphenyl group at position 4 and a 4-methylsulfonylphenyl group at position 2. The thiazole ring is further linked to a pyridyl moiety, which is substituted with a phenylacetamide group.
Properties
CAS No. |
303163-20-4 |
|---|---|
Molecular Formula |
C30H25N3O3S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C30H25N3O3S2/c1-20-7-6-10-23(17-20)28-29(37-30(33-28)22-11-13-25(14-12-22)38(2,35)36)24-15-16-31-26(19-24)32-27(34)18-21-8-4-3-5-9-21/h3-17,19H,18H2,1-2H3,(H,31,32,34) |
InChI Key |
DWRZQPYLTVJMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridyl and phenylacetamide groups. Common reagents used in these reactions include thionyl chloride, pyridine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives similar to N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide may exhibit anticonvulsant properties. Studies have shown that certain phenylacetamide derivatives demonstrate significant activity against seizures in animal models. These compounds often target neuronal voltage-sensitive sodium channels, which are crucial in controlling excitability in neuronal tissues .
Anti-inflammatory Properties
Compounds within the same chemical class have been evaluated for anti-inflammatory effects. For instance, studies on related derivatives suggest they may inhibit pro-inflammatory cytokines and reduce edema in animal models . The presence of the methylsulfonyl group is thought to enhance these effects by modulating inflammatory pathways.
Antimicrobial Activity
Some research has explored the antimicrobial potential of thiazole derivatives. These compounds have shown varying degrees of activity against bacterial strains, indicating their possible use as antimicrobial agents . The structural features of this compound may contribute to this activity through mechanisms that disrupt microbial cell function.
Case Studies and Research Findings
- Anticonvulsant Screening : A study focused on the synthesis and evaluation of N-phenylacetamide derivatives showed promising anticonvulsant activity in maximal electroshock (MES) tests. The study highlighted the importance of specific structural modifications for enhancing efficacy against different seizure types .
- Anti-inflammatory Activity : In a comparative analysis, several phenylacetamide derivatives were tested for their ability to reduce inflammation in carrageenan-induced paw edema models. Results indicated that certain modifications led to increased potency in reducing inflammation .
- Molecular Docking Studies : Computational studies have been performed to assess the binding affinity of this compound to various biological targets. These studies provide insights into how structural features influence biological activity and help guide further development .
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Biological Activity
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The compound is characterized by its intricate structure which includes a thiazole ring, a pyridine moiety, and various aromatic substitutions. Its molecular formula is , with a molecular weight of approximately 406.5 g/mol. The presence of the methylsulfonyl group contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays indicated that the compound has varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, its minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics such as ciprofloxacin and ketoconazole .
| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ciprofloxacin | 16 |
| S. aureus | 16 | Ketoconazole | 8 |
Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including A-549 (lung cancer) and A-498 (kidney cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
In a study assessing its effects on A-549 cells, the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis .
- Molecular Docking Studies : Computational studies indicate strong binding affinities to targets such as cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy : In a controlled experiment involving infected mice models, treatment with this compound led to a significant reduction in bacterial load compared to untreated controls.
- Cancer Cell Line Studies : In vitro studies on human lung cancer cells revealed that treatment with the compound resulted in increased apoptosis markers (e.g., caspase-3 activation) and decreased proliferation rates.
Comparison with Similar Compounds
Key Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
